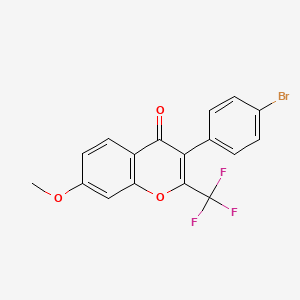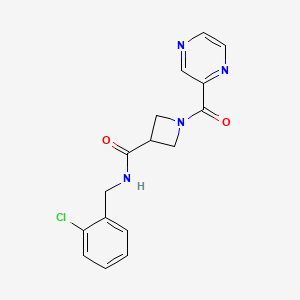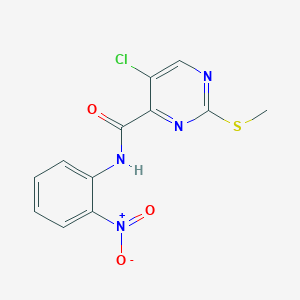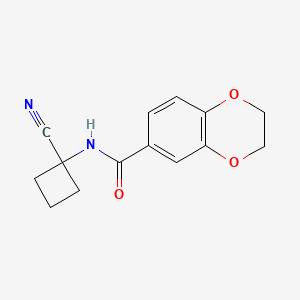![molecular formula C14H20N2O2 B2373909 N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide CAS No. 2305500-29-0](/img/structure/B2373909.png)
N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide, also known as FPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FPE is a small molecule that has been synthesized and studied for its biochemical and physiological effects. We will also explore the scientific research applications of FPE and list future directions for its use.
Mechanism of Action
The mechanism of action of N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide involves its selective inhibition of GRK2. GRK2 is a kinase that phosphorylates GPCRs, which leads to their desensitization and internalization. This compound binds to the active site of GRK2 and prevents its interaction with GPCRs. This results in the enhancement of GPCR signaling and can be used to study the physiological and pathological functions of GPCRs.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to enhance the activity of GPCRs, which can lead to increased cell proliferation and migration. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have anti-tumor effects by inhibiting the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide in lab experiments is its selectivity for GRK2. This allows for the specific study of the GPCR signaling pathway without interfering with other signaling pathways. Additionally, this compound has a high affinity for GRK2, which allows for its use at low concentrations. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide in scientific research. One area of interest is its potential use as a therapeutic agent for various diseases such as cancer and inflammation. This compound can also be used to study the physiological and pathological functions of specific GPCRs. Additionally, this compound can be used to develop new drugs that target the GPCR signaling pathway.
Synthesis Methods
The synthesis method of N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide involves the reaction of furfurylamine and 2-acetylpiperidine with prop-2-enoyl chloride. This reaction results in the formation of this compound, which is a white solid with a melting point of 120-122°C. The purity of this compound can be confirmed by using various analytical techniques such as NMR, IR, and MS.
Scientific Research Applications
N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide has been studied for its potential use in various scientific research applications. One of the main areas of interest is its use as a tool to study the G protein-coupled receptor (GPCR) signaling pathway. This compound has been shown to selectively inhibit the G protein-coupled receptor kinase 2 (GRK2), which is a key regulator of the GPCR signaling pathway. This inhibition results in the enhancement of GPCR signaling and can be used to study the physiological and pathological functions of GPCRs.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-14(17)15-11-12(13-7-6-10-18-13)16-8-4-3-5-9-16/h2,6-7,10,12H,1,3-5,8-9,11H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKYTGJSVFYVJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(C1=CC=CO1)N2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(8-(4-Methoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2373828.png)


![3-(2,5-dimethoxyphenethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2373831.png)
![Methyl 4-[(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate](/img/structure/B2373837.png)
![3-(2-Methoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one](/img/structure/B2373839.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2373841.png)



![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2373849.png)
